4-(4-Isothiocyanatophenyl)butyric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-(4-isothiocyanatophenyl)butanoic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)3-1-2-9-4-6-10(7-5-9)12-8-15/h4-7H,1-3H2,(H,13,14) |
InChI Key |
KNYZWOWYFJTQBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of 4 4 Isothiocyanatophenyl Butyric Acid
Precursor Synthesis Pathways and Strategic Intermediate Production
A key strategic intermediate in the synthesis of the target compound is 4-(4-nitrophenyl)butyric acid. The nitro group serves as a precursor to the amine, which is subsequently converted into the isothiocyanate. A common and effective method for synthesizing this precursor involves the reaction of 4-nitrotoluene (B166481) with acrylonitrile (B1666552). google.com This process, conducted in the presence of a strong base and an aprotic polar solvent, yields 4-(4-nitrophenyl)butyronitrile. google.com The subsequent hydrolysis of the nitrile group provides the desired carboxylic acid. google.com
The identity of 4-(4-nitrophenyl)butyronitrile can be confirmed through spectroscopic methods, with infrared spectroscopy showing characteristic absorption bands for the nitrile (C≡N) and nitro (NO₂) groups. google.com The final precursor, 4-(4-nitrophenyl)butyric acid, is typically a solid with a melting point of 90-93°C. google.com
| Precursor Synthesis Step | Reactants | Key Reagents/Conditions | Product | Reference |
| Nitrile Formation | 4-Nitrotoluene, Acrylonitrile | Strong base (e.g., NaOH), Aprotic solvent (e.g., DMF) | 4-(4-Nitrophenyl)butyronitrile | google.com |
| Hydrolysis | 4-(4-Nitrophenyl)butyronitrile | Concentrated sulfuric acid, Water, Heat | 4-(4-Nitrophenyl)butyric acid | google.com |
Isothiocyanate Group Introduction and Derivatization Strategies
The introduction of the isothiocyanate functional group is a critical transformation, converting the stable amine precursor into a reactive moiety ready for conjugation. The general synthesis of isothiocyanates from primary amines is a well-established process in organic chemistry. researchgate.netmdpi.com
The first step in this sequence is the reduction of the nitro group in 4-(4-nitrophenyl)butyric acid to form 4-(4-aminophenyl)butyric acid. oakwoodchemical.comsigmaaldrich.com This reduction is typically achieved using standard methods such as catalytic hydrogenation or reaction with metals in acidic conditions.
Once 4-(4-aminophenyl)butyric acid is obtained, it can be converted to the target isothiocyanate. A widely used method involves the reaction of the primary amine with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt in situ. wikipedia.orgnih.gov This intermediate is then treated with a desulfurylation agent or an electrophile to facilitate the elimination reaction, yielding the isothiocyanate. researchgate.netwikipedia.org For instance, reagents like di-tert-butyl-dicarbonate can be used to promote this transformation. nih.gov The versatility of the isothiocyanate group stems from its electrophilic nature, allowing it to react readily with nucleophiles such as amines to form stable thiourea (B124793) linkages. nih.govnih.gov
| Transformation Step | Starting Material | Key Reagents | Product | Reference |
| Nitro Group Reduction | 4-(4-Nitrophenyl)butyric acid | e.g., H₂, Pd/C | 4-(4-Aminophenyl)butyric acid | oakwoodchemical.comsigmaaldrich.com |
| Isothiocyanate Formation | 4-(4-Aminophenyl)butyric acid | 1. Carbon disulfide (CS₂) 2. Electrophile (e.g., di-tert-butyl-dicarbonate) | 4-(4-Isothiocyanatophenyl)butyric acid | wikipedia.orgnih.gov |
Targeted Functionalization for Complex Chemical Conjugates
The true utility of this compound lies in its capacity as a bifunctional linker. The isothiocyanate group provides a reactive handle for covalent attachment to biomolecules, while the carboxylic acid can be used for other modifications or to enhance solubility.
The isothiocyanate group is an effective tool for attaching metal-chelating moieties to biological targeting vectors. nih.gov Chelators often possess primary or secondary amine groups that can react directly with the isothiocyanate to form a stable thiourea bond. This strategy is employed to develop radiopharmaceuticals and imaging agents. nih.gov
For example, an isothiocyanate-functionalized bifunctional chelate can be conjugated to a peptide or other biomolecule containing an available amine, such as the epsilon-amino group of a lysine (B10760008) residue. nih.gov This "prelabeling" approach involves first synthesizing the isothiocyanate-bearing chelator and then conjugating it to the biomolecule. Alternatively, in a "postlabeling" strategy, the isothiocyanate-functionalized biomolecule can be prepared first and then complexed with a radionuclide. nih.gov The choice of strategy depends on the specific chelator, metal, and biomolecule involved. nih.gov
The synthesis of isotopically labeled versions of this compound is essential for its use as a research probe in metabolic studies, receptor binding assays, and other biochemical investigations. rti.org Isotopic labeling can be achieved by incorporating isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or iodine-125 (B85253) (¹²⁵I) into the molecular structure.
The synthetic strategy must be designed to introduce the label at a late stage to maximize efficiency and minimize the handling of radioactive materials. For the phenylbutyric acid backbone, labeling could potentially be achieved through methods such as catalytic tritiation of an unsaturated precursor or by starting with a labeled precursor like labeled acrylonitrile in the initial synthesis. A practical synthesis for an isotopically labeled 1-(4-isothiocyanatophenyl)phenyl derivative has been developed for use as a probe, demonstrating the feasibility of creating such research tools. rti.org
Bioconjugation Chemistry and Strategic Coupling Approaches
Principles of Isothiocyanate Reactivity with Nucleophilic Biomolecules
The isothiocyanate group (–N=C=S) is a key functional group in bioconjugation due to its reactivity with various nucleophiles present in biomolecules. The central carbon atom of the isothiocyanate is electrophilic and readily attacked by electron-rich groups. The primary targets for isothiocyanate conjugation on proteins are the primary amino groups of lysine (B10760008) residues and the N-terminal α-amino group, as well as the thiol groups of cysteine residues.
The reaction with amino groups results in the formation of a stable thiourea (B124793) linkage. This reaction is highly pH-dependent, favoring alkaline conditions (pH 9-11) where the amino group is deprotonated and thus more nucleophilic. researchgate.net In contrast, the reaction with thiol groups from cysteine residues forms a dithiocarbamate (B8719985) linkage and is favored at a slightly acidic to neutral pH range (pH 6-8). researchgate.net The context of the specific amino acid within the protein sequence can also influence its reactivity. For instance, N-terminal cysteines tend to be more reactive than those within the peptide chain or at the C-terminus due to the influence of nearby charged groups on the pKa of the sulfhydryl group. nih.govnih.gov
The reactivity of isothiocyanates can be influenced by the nature of the substituent attached to the isothiocyanate group. While specific kinetic data for 4-(4-Isothiocyanatophenyl)butyric acid is not extensively detailed in publicly available literature, the principles of reactivity are dictated by the isothiocyanate moiety itself.
Table 1: General Reactivity of Isothiocyanates with Nucleophilic Groups in Biomolecules
| Nucleophilic Group | Amino Acid Residue(s) | Resulting Linkage | Optimal pH |
| Primary Amine (-NH₂) | Lysine, N-terminus | Thiourea | 9-11 |
| Thiol (-SH) | Cysteine | Dithiocarbamate | 6-8 |
Covalent Conjugation to Macromolecules for Research Probes
The ability of this compound to form stable covalent bonds with macromolecules makes it a candidate for the development of research probes. By attaching a reporter molecule (e.g., a fluorophore, biotin, or a chelating agent for a radiolabel) to the phenylbutyric acid portion of the molecule, the isothiocyanate group can then be used to anchor the entire construct to a target biomolecule.
Peptide and Protein Functionalization Strategies
The functionalization of peptides and proteins with isothiocyanates is a well-established strategy. The primary sites for conjugation are the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction conditions are typically maintained at a pH between 9.0 and 10.0 to ensure the amino groups are sufficiently deprotonated and nucleophilic. The butyric acid component of this compound provides a spacer that can help to minimize potential steric hindrance between the conjugated molecule and the protein, potentially preserving the protein's biological activity. While specific studies detailing the use of this compound for peptide and protein functionalization are not widely available, the general principles of isothiocyanate chemistry are directly applicable.
Antibody Conjugation Techniques for Targeted Research
Isothiocyanates are utilized in the conjugation of molecules to antibodies for various research and diagnostic applications. The lysine residues, which are abundant on the surface of antibodies, are the primary targets for isothiocyanate-mediated conjugation. This results in a random distribution of the conjugate on the antibody surface. While this method is straightforward, it can sometimes lead to heterogeneous products with varying numbers of conjugated molecules per antibody and potential modification of the antigen-binding sites. Careful control of the reaction stoichiometry and conditions is necessary to optimize the degree of labeling and maintain the immunoreactivity of the antibody. Specific protocols for the use of this compound in antibody conjugation are not extensively documented in peer-reviewed literature, but the general approach would follow standard isothiocyanate conjugation chemistry.
Nucleic Acid Probe Derivatization for Molecular Recognition
The derivatization of nucleic acids with isothiocyanates is less common than with proteins but can be achieved by modifying the nucleic acid to incorporate a primary amine group. This is often done by using an amino-modified oligonucleotide during synthesis. The introduced amine can then react with the isothiocyanate group of this compound under appropriate pH conditions to form a stable thiourea linkage. This allows for the attachment of various labels or functional moieties to the nucleic acid probe for use in techniques such as fluorescence in situ hybridization (FISH) or microarray analysis. The use of a polyethylene glycol (PEG) linker can enhance the stability and solubility of the resulting conjugate. mdpi.com
Design and Application of Linker Moieties in Conjugate Architecture
The linker, or spacer, between the reactive group and the molecule of interest plays a critical role in the design of bioconjugates. The butyric acid chain in this compound serves as a short alkyl linker.
Polyethylene Glycol (PEG) and Alkyl Chain Linkers
Alkyl chains, such as the butyric acid moiety in the title compound, provide a simple and rigid spacer. However, for many applications, more sophisticated linkers are required to improve the properties of the bioconjugate.
Polyethylene glycol (PEG) linkers are widely used in bioconjugation due to their unique properties. biochempeg.combroadpharm.comcreativepegworks.com They are hydrophilic, non-toxic, and generally non-immunogenic. broadpharm.com The incorporation of a PEG linker into a bioconjugate can:
Increase water solubility: This is particularly important for hydrophobic molecules. creativepegworks.comaxispharm.com
Enhance stability: PEGylation can protect the biomolecule from enzymatic degradation. axispharm.com
Reduce immunogenicity: The PEG chain can shield the biomolecule from the host's immune system. broadpharm.comaxispharm.com
Improve pharmacokinetics: PEGylation can increase the circulation half-life of a therapeutic molecule. creativepegworks.com
PEG linkers come in various lengths, allowing for precise control over the distance between the conjugated molecules. nih.gov They can be incorporated into the design of a bioconjugate involving this compound by attaching a PEG chain to the carboxylic acid end of the molecule before conjugation to the target biomolecule. This creates a heterobifunctional reagent with enhanced properties for bioconjugation.
Table 2: Properties and Applications of Linker Moieties in Bioconjugation
| Linker Type | Key Properties | Common Applications |
| Alkyl Chain | Simple, rigid spacer | Short-distance tethering |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible, non-immunogenic, increases solubility and stability | Drug delivery, protein stabilization, reducing immunogenicity |
Impact of Linker Chemistry on Conjugate Performance and Stability
The isothiocyanate group reacts with primary amine groups on proteins, such as the ε-amino group of lysine residues, to form a stable thiourea linkage. The stability of this covalent bond is crucial for maintaining the integrity of the bioconjugate during its intended application. Research on isothiocyanate-protein conjugates has shown that the thiourea bond is generally stable under physiological conditions. However, its stability can be influenced by factors such as pH. For instance, studies on benzyl (B1604629) isothiocyanate have indicated that the formation of thiourea derivatives is irreversible, in contrast to the reversible reaction with thiol groups which form dithiocarbamates mdpi.com. While specific hydrolysis rates for the thiourea bond derived from this compound are not extensively documented in publicly available literature, the general stability of thiourea linkages suggests a robust covalent attachment suitable for many bioconjugation applications. However, it has been noted in studies with radiolabeled immunoconjugates that thiourea links can be sensitive to radiolysis, which may lead to the cleavage of the linker and release of the conjugated payload acs.orgnih.gov.
The phenylbutyric acid portion of the linker also plays a significant role in the performance of the bioconjugate. This component of the linker can influence several key parameters, including hydrophobicity, steric hindrance, and the potential for controlled release of a conjugated payload. The hydrophobicity of the linker is a particularly important factor, as it can impact the solubility and aggregation of the bioconjugate. An increase in the hydrophobicity of an antibody-drug conjugate (ADC), for example, can lead to a higher tendency for aggregation, which may affect its efficacy and safety. While direct studies on this compound are limited, research on other aromatic butyric acid linkers provides insight into their potential effects.
The butyric acid moiety may also be designed to be cleavable under certain conditions. For instance, structurally similar linkers like 4-(4'-acetylphenoxy)butanoic acid are utilized as acid-labile linkers in ADCs. This suggests that the butyric acid chain in this compound could potentially be engineered for controlled release in acidic environments, such as within the endosomes or lysosomes of a target cell.
The following data tables illustrate the expected impact of linker chemistry on conjugate performance and stability, based on general principles and findings for similar linker structures.
| Condition | Expected Stability | Potential for Cleavage | Relevant Findings |
|---|---|---|---|
| Physiological pH (7.4) | High | Low | Thiourea bonds are generally stable in blood circulation. |
| Acidic pH (4.5-5.5) | Moderate to High | Low (unless specifically designed for acid cleavage) | Some butyric acid-containing linkers are designed for acid-catalyzed hydrolysis in endosomes/lysosomes. |
| Presence of Reducing Agents (e.g., Glutathione) | High | Low | The thiourea bond is not susceptible to reduction. |
| Exposure to Ionizing Radiation | Moderate | Moderate to High | Studies on 89Zr-labeled immunoconjugates show thiourea linkers can be cleaved by radiolysis acs.orgnih.gov. |
| Performance Parameter | Influence of Phenylbutyric Acid Moiety | Rationale |
|---|---|---|
| Solubility | May decrease | The aromatic and aliphatic components can increase the overall hydrophobicity of the conjugate. |
| Aggregation Propensity | May increase | Increased hydrophobicity is often correlated with a higher tendency for protein aggregation. |
| In Vivo Half-life | Variable | Can be influenced by factors such as aggregation, clearance, and potential binding to serum albumin. |
| Payload Release | Potentially controlled | The butyric acid chain could be designed for enzymatic or pH-mediated cleavage, though this is not inherent. |
Applications in Molecular Probe and Targeted Agent Development for Research
Radiochemical Probe Development for Advanced Imaging Research
In the field of molecular imaging, the rapid clearance of probes from the bloodstream is often desired to achieve high contrast between the target tissue and surrounding background. nih.gov However, for therapeutic applications (theranostics), a longer circulation time is necessary to maximize the radiation dose delivered to the target. nih.gov The incorporation of an albumin-binding moiety like 4-(4-isothiocyanatophenyl)butyric acid provides a strategy to modulate these pharmacokinetics. By reversibly binding to the abundant serum albumin, probes modified with this compound exhibit prolonged blood retention, which can lead to greater accumulation in tumors or other target tissues. researchgate.netnih.gov
Positron Emission Tomography (PET) is a highly sensitive imaging technique that utilizes probes labeled with positron-emitting radionuclides. The design of PET probes often involves conjugating a targeting molecule to a chelator, which securely holds the metallic radionuclide. The this compound linker can be incorporated into these constructs to improve their performance.
For instance, PET radiopharmaceuticals based on peptides have been developed using radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). researchgate.netmdpi.com These probes can be engineered to include the phenylbutyric acid moiety. The isothiocyanate group allows for covalent attachment to the targeting peptide, while the entire construct, including a chelator like DOTA, can be radiolabeled with ⁶⁸Ga. This strategy has been explored for imaging targets like the fibroblast activation protein (FAP), where adding an albumin binder significantly increased tumor uptake and retention compared to the original probe. researchgate.net The extended circulation allows more of the radiolabeled agent to reach and bind to its target before being cleared from the body. nih.govresearchgate.net
Table 1: Research Findings on PET Probe Development
| Targeting Ligand | Radionuclide | Key Finding |
| FAP Inhibitor (FAPI) | Not specified | Addition of an albumin binder (4-p-iodophenylbutyric acid) increased tumor uptake by 257% and retention by 13-fold in mice. researchgate.net |
| c(RGDfK) Peptide | ⁶⁸Ga | Various ⁶⁸Ga-labeled RGD peptides have been explored for PET imaging, with multimeric versions and albumin-binding strategies improving pharmacokinetics. researchgate.net |
| Folate Derivatives | ⁵⁵Co | ⁵⁵Co-labeled albumin-binding folate derivatives demonstrated high tumor uptake of 17% injected activity per gram of tissue at 4 hours in mice. researchgate.net |
Similar to PET, Single-Photon Emission Computed Tomography (SPECT) relies on radiolabeled probes for imaging. The principles of probe design are analogous, and the pharmacokinetic benefits of albumin-binding are equally relevant. SPECT typically uses gamma-emitting radioisotopes such as Iodine-123 (¹²³I), Iodine-131 (¹³¹I), or Technetium-99m (⁹⁹mTc). researchgate.net
A notable example in this area is the development of a SPECT agent for imaging estrogen receptors (ER), which are overexpressed in many breast cancers. nih.gov Researchers designed an estradiol (B170435) derivative modified with 4-(p-iodophenyl)butyric acid, which was then radiolabeled with ¹³¹I. nih.gov This modification was intended to enhance metabolic stability and the ER-targeting ability of the estrogen-based probe. nih.gov SPECT/CT imaging in a mouse model showed that the probe's uptake in ER-positive tumors reached 6.07 ± 0.20% of the injected dose per gram (%ID/g) at 7 hours post-injection, significantly higher than in ER-negative tumors (0.87 ± 0.08% ID/g). nih.gov This demonstrated that the albumin-binding property contributed to effective and specific tumor imaging. nih.gov
The versatility of the this compound linker is evident in its application to a wide range of biological targets. The isothiocyanate group can be conjugated to various targeting ligands, such as peptides or small molecules, that have high affinity for specific cell surface receptors or antigens that are characteristic of disease states.
Key research applications include:
Integrin αVβ3 Targeting: RGD peptides, which bind to integrin αVβ3 often overexpressed on tumor cells, have been modified with albumin-binding moieties to improve their imaging and therapeutic potential. researchgate.netresearchgate.net
Estrogen Receptor (ER) Targeting: As mentioned, estradiol derivatives have been conjugated with an iodophenyl butyric acid moiety for SPECT imaging of ER-positive breast cancers. nih.gov
Fibroblast Activation Protein (FAP) Targeting: FAP is a prominent target in the tumor microenvironment. FAP inhibitors (FAPI) have been linked to albumin binders, leading to probes with substantially increased tumor accumulation and retention. researchgate.net
Prostate-Specific Membrane Antigen (PSMA) Targeting: Radioligands that target PSMA for prostate cancer imaging and therapy have also been designed with albumin-binding entities to improve their pharmacokinetic profiles. researchgate.net
Table 2: Examples of Biomarker Targeting Strategies
| Biomarker/Receptor | Targeting Ligand Type | Imaging Modality | Key Advantage of Albumin Binder |
| Integrin αVβ3 | RGD Peptide | PET/SPECT/Theranostics | Enhanced tumor accumulation and retention. researchgate.netresearchgate.net |
| Estrogen Receptor (ER) | Estradiol Derivative | SPECT | Improved metabolic stability and ER-targeting ability. nih.gov |
| Fibroblast Activation Protein (FAP) | Small Molecule Inhibitor | PET/Theranostics | Significantly increased tumor uptake and retention. researchgate.net |
| Prostate-Specific Membrane Antigen (PSMA) | Glutamate-Urea-Based Ligand | PET/Theranostics | Improved pharmacokinetic properties. researchgate.net |
Targeted Delivery System Research Utilizing Conjugates
Beyond radiochemical probes, this compound is a valuable component in the construction of targeted drug delivery systems. The fundamental strategy involves conjugating a therapeutic agent to a targeting moiety that directs it to diseased cells, thereby increasing efficacy and reducing off-target toxicity. mdpi.comnih.gov The isothiocyanate group provides a reliable method for covalent attachment to these delivery systems. nih.gov
Nanocarriers, such as liposomes and polymeric nanoparticles, are extensively researched for their ability to encapsulate and deliver drugs. nih.gov The surface of these nanoparticles can be functionalized with various molecules to enhance their performance. mdpi.com Attaching an albumin-binding molecule like this compound can improve the stability and circulation time of the nanocarrier in the bloodstream. nih.gov
The conjugation process typically involves reacting the isothiocyanate group with primary amine groups present on the nanocarrier surface or on a polymer used in its construction (e.g., polyethylene glycol, PEG). This covalent attachment ensures the stable association of the albumin-binding moiety with the nanocarrier. nih.gov This strategy can lead to more efficient accumulation of the nanocarrier in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com While research has explored various nanoparticles, including those made from polymers like Poly(lactic-co-glycolic acid) (PLGA), the core principle remains to modify the surface to control biological interactions and pharmacokinetics. mdpi.commdpi.com
Ligand-directed targeting is a powerful strategy to deliver payloads specifically to target cells. nih.gov This is achieved by using "homing" molecules like peptides or antibodies that bind to receptors overexpressed on the target cells. mdpi.comnih.gov Peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) are two major classes of such targeted therapies. nih.govmdpi.com
The this compound linker can be used to attach a cytotoxic drug or imaging agent to these targeting peptides and antibodies. genscript.com The isothiocyanate group readily reacts with lysine (B10760008) side-chain amines or the N-terminus of the protein/peptide, forming a stable thiourea (B124793) bond. genscript.com This creates a conjugate that combines the high specificity of the antibody or peptide with the favorable pharmacokinetics conferred by the albumin-binding phenylbutyric acid group. nih.gov This dual approach can enhance tumor penetration and cellular uptake, leading to a more effective therapeutic or diagnostic agent. nih.govnih.gov For example, PDCs have been developed using peptides that target somatostatin receptors, which are prevalent in neuroendocrine tumors. mdpi.com
pH-Responsive Release Mechanisms in Engineered Research Delivery Systems
The isothiocyanate group of this compound is a key feature that can be exploited in the design of pH-responsive release systems for research purposes. The reactivity of the isothiocyanate moiety is highly dependent on the pH of the surrounding microenvironment. This pH sensitivity allows for the creation of delivery systems where a payload is released under specific pH conditions, mimicking physiological changes in cellular compartments or diseased tissues.
The principle behind this pH-responsive mechanism lies in the differential reactivity of the isothiocyanate group with nucleophiles, such as the amine and thiol groups found on proteins and other biomolecules. At alkaline pH values (typically pH 9-11), the isothiocyanate group readily reacts with primary amines to form stable thiourea linkages. Conversely, in a more neutral to slightly acidic pH range (pH 6-8), its reaction with thiol groups to form dithiocarbamate (B8719985) linkages is favored.
This differential reactivity can be harnessed to engineer research delivery systems. For instance, a therapeutic agent or a fluorescent probe could be conjugated to a carrier molecule via a dithiocarbamate bond. This bond would be relatively stable at physiological pH but could be designed to cleave under the more acidic conditions found within endosomes or lysosomes (pH 4.5-6.5) of a target cell, thereby releasing the payload.
Table 1: pH-Dependent Reactivity of the Isothiocyanate Group
| pH Range | Predominant Reactant | Resulting Linkage | Stability | Potential Application in Release Systems |
| Alkaline (9-11) | Primary Amines (-NH₂) | Thiourea | High | Stable conjugation for probes and agents. |
| Neutral (6-8) | Thiol Groups (-SH) | Dithiocarbamate | Moderate | pH-sensitive linkage for triggered release. |
| Acidic (<6) | Hydrolysis | Unstable intermediates | Low | Potential for release in acidic organelles. |
This table illustrates the general pH-dependent reactivity of isothiocyanates, which forms the basis for designing pH-responsive systems with this compound.
Development of Research Reagents and Diagnostic Tools (Non-Clinical)
The unique combination of a covalent-acting isothiocyanate group and a phenylbutyric acid moiety with potential for non-covalent interactions makes this compound a versatile tool in the development of non-clinical research reagents and diagnostic assays.
In the context of in vitro research, this compound can be utilized as a molecular recognition agent. The isothiocyanate group allows for its covalent attachment to a molecule of interest, such as a protein or a small molecule ligand. This creates a tagged molecule that can then be used to study molecular interactions.
The phenylbutyric acid portion of the molecule can contribute to molecular recognition through non-covalent interactions. 4-phenylbutyric acid (4-PBA) is known to act as a chemical chaperone, interacting with hydrophobic regions of proteins to influence their folding and stability. This property can be exploited to design probes where the phenylbutyric acid moiety enhances the binding affinity or specificity of the probe for its target. For example, a research tool could be developed where the isothiocyanate group is used to attach a reporter molecule (e.g., a fluorophore), and the phenylbutyric acid part contributes to the selective binding of the entire probe to a target protein.
Table 2: Research Applications Based on Bifunctional Nature
| Functional Moiety | Type of Interaction | Research Application | Example |
| Isothiocyanate | Covalent | Labeling of biomolecules | Attaching a fluorescent dye to an antibody for immunoassays. |
| Phenylbutyric acid | Non-covalent | Enhancing molecular recognition | Improving the binding specificity of a small molecule inhibitor probe. |
| Combined | Covalent & Non-covalent | Targeted delivery and recognition | A probe that covalently links to a carrier and has enhanced affinity for its target. |
The ability of the isothiocyanate group to form stable covalent bonds with proteins makes this compound a valuable reagent in the development of research-scale diagnostic assays. Isothiocyanates are commonly used to conjugate labels, such as enzymes or fluorescent dyes, to antibodies or antigens for use in techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and immunofluorescence microscopy.
In a research setting, this compound could be used to develop novel assay components. For instance, it could be used to link a specific peptide antigen to a solid support for the detection of antibodies in a sample. The phenylbutyric acid moiety might also play a role in modulating the presentation of the conjugated molecule, potentially influencing the sensitivity or specificity of the assay. The robust nature of the thiourea bond formed ensures the stability of the conjugated molecule throughout the assay procedure.
Preclinical Research Paradigms and Translational Potential of Conjugates
In Vitro Characterization of Conjugated Molecular Probes
Evaluation of Cellular Uptake and Internalization Mechanisms in Research Cells
Understanding how conjugates are taken up and processed by cells is crucial for optimizing their design. The isothiocyanate group itself, once conjugated, is generally stable, and the uptake is governed by the targeting moiety of the conjugate. For many targeted therapies, internalization into the cancer cell is a prerequisite for efficacy.
Cellular uptake is often an energy-dependent process, primarily mediated by endocytosis. mdpi.com The specific pathway can vary and may include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. mdpi.com For instance, the internalization of hyaluronan-based conjugates is largely mediated by the CD44 receptor, followed by a clathrin-dependent endocytic pathway. The general mechanism for many molecular probes involves binding to a cell surface receptor, which then triggers the internalization of the receptor-ligand complex.
The efficiency of internalization can be quantified using radiolabeled or fluorescently labeled conjugates. In a study of PSMA-targeting trimetric conjugates, the cellular internalization of a ⁶⁸Ga-labeled compound reached 17.8 ± 2.5% in PSMA-positive cells, which was significantly higher than the 5.2 ± 0.2% observed for the clinical radiotracer [⁶⁸Ga]Ga-PSMA-11. researchgate.net This demonstrates how structural modifications can influence not only binding but also the subsequent cellular processing of a molecular probe. These investigations are fundamental to confirming that the conjugate not only reaches its target cell but is also internalized effectively to exert its diagnostic or therapeutic effect.
In Vivo Assessment in Advanced Research Models (Non-Human)
Evaluation of Biodistribution and Pharmacokinetics in Research Animals
The primary rationale for incorporating a phenylbutyric acid-based albumin-binding moiety is to favorably alter the biodistribution and pharmacokinetic profile of the conjugated molecule. The reversible binding to serum albumin is expected to prolong the circulation half-life, leading to increased exposure of the target tissue to the agent. nih.gov
Preclinical studies in animal models, typically mice or rats, are essential to verify these effects. In these studies, radiolabeled conjugates are administered, and the distribution of radioactivity in various organs and tissues is measured at different time points. This provides quantitative data on uptake in the target tissue (e.g., tumor) versus non-target organs like the kidneys, liver, and spleen.
Imaging Efficacy in Preclinical Disease Models
The improved pharmacokinetic properties of conjugates containing a phenylbutyric acid-based albumin binder often translate to enhanced imaging efficacy in preclinical disease models. The prolonged circulation and higher target accumulation can lead to a better signal-to-background ratio, resulting in clearer and more sensitive images.
Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are commonly used for in vivo imaging in animal models of cancer. For instance, a study involving an estradiol (B170435) derivative modified with 4-(p-iodophenyl)butanoic acid for SPECT imaging of estrogen receptor (ER)-positive breast cancer demonstrated high and specific tumor uptake. In mice bearing ER-positive MCF-7 tumors, the uptake of the radiolabeled conjugate reached 6.07 ± 0.20% of the injected dose per gram of tissue (%ID/g) at 7 hours post-injection. This was significantly higher than the uptake in ER-negative tumors (0.87 ± 0.08 %ID/g). researchgate.net
Similarly, small-animal PET imaging of a ⁶⁸Ga-labeled trimeric PSMA-targeting conjugate with high serum protein binding showed a specific tumor uptake of 16.0 ± 1.3 %ID/g. researchgate.net These imaging studies provide visual and quantitative evidence of the conjugate's ability to selectively accumulate at the disease site, which is a crucial step in validating its potential for clinical translation as a diagnostic or theranostic agent.
Table 2: Tumor Uptake in Preclinical Imaging Studies
| Conjugate Type | Imaging Modality | Tumor Model | Peak Tumor Uptake (%ID/g) |
|---|---|---|---|
| IPBA-Estradiol Derivative | SPECT | ER-positive MCF-7 | 6.07 ± 0.20 |
Theoretical Frameworks for Conjugate Performance and Efficacy
The successful translation of conjugates featuring 4-(4-Isothiocyanatophenyl)butyric acid from preclinical research to clinical applications hinges on a robust understanding of the theoretical principles governing their performance and efficacy. These frameworks allow for the prediction of a conjugate's behavior in biological systems, guiding the design of more effective therapeutic agents. Key theoretical considerations include structure-activity relationships (SAR), pharmacokinetic and pharmacodynamic (PK/PD) modeling, computational docking simulations, and the principles of linker stability and payload release.
Structure-Activity Relationship (SAR) Models
The biological activity of conjugates derived from this compound is intrinsically linked to their chemical structure. SAR studies on analogous arylalkyl isothiocyanates provide a foundational framework for predicting the efficacy of these conjugates. A critical determinant of activity is the length of the alkyl chain separating the phenyl ring and the isothiocyanate group. Research has demonstrated that this chain length significantly influences the compound's potency as an inhibitor of various biological processes.
For instance, studies on a series of arylalkyl isothiocyanates have shown that 4-phenylbutyl isothiocyanate (PBITC), which shares the same butyl chain length as this compound, is a more potent inhibitor of the bioactivation of certain carcinogens than its shorter-chained counterparts like phenethyl isothiocyanate (PEITC). nih.gov This suggests that the four-carbon chain is advantageous for this particular activity. Specifically, PBITC and 6-phenylhexyl isothiocyanate (PHITC) demonstrated greater inhibitory effects on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) oxidation compared to benzyl (B1604629) isothiocyanate (BITC) and PEITC. nih.gov
The inhibitory potency of these compounds against NNK oxidation in mouse lung microsomes highlights these structural nuances.
| Compound | IC50 (nM) |
|---|---|
| Benzyl isothiocyanate (BITC) | 500-1400 |
| Phenethyl isothiocyanate (PEITC) | 120-300 |
| 4-Phenylbutyl isothiocyanate (PBITC) | 15-180 |
| 6-Phenylhexyl isothiocyanate (PHITC) | 15-180 |
This table illustrates the structure-activity relationship of arylalkyl isothiocyanates, showing that longer alkyl chains, such as the butyl chain in PBITC, lead to greater inhibitory potency (lower IC50 values) in this specific assay. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
A quantitative understanding of the relationship between a drug's concentration in the body and its therapeutic effect is crucial. PK/PD modeling provides a theoretical framework for this, allowing for the simulation and prediction of a conjugate's efficacy and optimal dosing regimens. The pharmacokinetics of isothiocyanates like PEITC are known to be complex, exhibiting features such as capacity-limited tissue distribution and metabolism-based elimination. nih.govnih.gov
For a conjugate of this compound, a PK/PD model would need to account for several factors:
Absorption and Distribution: How the conjugate is absorbed and distributed into various tissues.
Metabolism: The metabolic fate of the conjugate, including the potential for the isothiocyanate group to be metabolized via the mercapturic acid pathway. nih.govnih.gov
Target Engagement: The kinetics of the conjugate binding to its intended biological target.
Elimination: The rate and route of clearance of the conjugate and its metabolites from the body.
By integrating these parameters into mathematical models, researchers can simulate the conjugate's behavior over time, predicting its concentration at the target site and the resulting pharmacological response. usuhs.edumdpi.com This theoretical approach is invaluable for optimizing the design of conjugates to achieve desired therapeutic outcomes while minimizing potential toxicities.
Computational Docking and Molecular Dynamics Simulations
At the molecular level, the efficacy of a this compound conjugate is determined by its ability to interact with its biological target. Computational methods such as molecular docking and molecular dynamics simulations offer a powerful theoretical framework for predicting and analyzing these interactions.
Molecular docking can be used to predict the binding orientation and affinity of the conjugate to a target protein. mdpi.com This can help to identify the most likely binding site and the key molecular interactions (e.g., covalent bonds, hydrogen bonds, hydrophobic interactions) that stabilize the conjugate-target complex. For isothiocyanates, which are known to form covalent bonds with sulfhydryl groups on cysteine residues, docking can be particularly insightful for predicting reactivity with specific targets.
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the conjugate-target complex over time. These simulations can provide insights into the stability of the complex and the conformational changes that may occur upon binding, further elucidating the mechanism of action.
Linker Stability and Payload Release Kinetics
In any bioconjugate, the linker connecting the targeting moiety to the therapeutic agent plays a critical role. The theoretical framework for linker design focuses on balancing two opposing requirements: stability in systemic circulation and efficient cleavage at the target site.
The performance of a this compound conjugate is highly dependent on the nature of the linker used. Key theoretical considerations include:
Cleavage Mechanism: The linker can be designed to be cleaved by specific enzymes that are overexpressed in the target tissue or by the acidic or reducing microenvironment of tumors.
Release Kinetics: The rate at which the active this compound is released from the conjugate is a critical determinant of its efficacy. Studies on thiol conjugates of isothiocyanates have shown that their activity as inhibitors of cytochrome P450 enzymes is dependent on the rate at which they decompose to release the parent isothiocyanate. nih.gov The stability of these conjugates, and thus the release rate of the active compound, varies depending on the conjugating thiol.
| Conjugate | Decomposition Half-life (Dt1/2) in minutes |
|---|---|
| PEITC-Cys | ~120 |
| PEITC-GSH | ~480 |
| PEITC-NAC | ~1800 |
This table shows the decomposition half-lives of various thiol conjugates of phenethyl isothiocyanate (PEITC) at pH 7.4 and 37°C. The differing stabilities highlight how the choice of conjugating partner, and by extension the linker, dictates the release kinetics of the active isothiocyanate. nih.gov
This theoretical understanding of linker stability and payload release is essential for designing conjugates of this compound that can deliver the therapeutic agent to the target site and release it in its active form at a rate that maximizes therapeutic efficacy.
Future Research Directions and Advanced Methodological Considerations
Innovations in Isothiocyanate-Based Bioconjugation Methodologies
The isothiocyanate (ITC) group is a powerful tool for covalently modifying proteins and other biomolecules. nih.gov Its reactivity is primarily directed towards nucleophilic amino acid residues, such as the ε-amino group of lysine (B10760008) and the thiol group of cysteine. nih.govoup.com Innovations in bioconjugation are focused on enhancing the efficiency, selectivity, and stability of these linkages.
A key area of innovation is the strategic control of reaction pH to achieve site-selective protein modification. The reaction of isothiocyanates is highly pH-dependent; alkaline conditions (pH 9.0–11.0) are typically required to deprotonate the amino groups of lysine residues, making them sufficiently nucleophilic to react and form stable thiourea (B124793) linkages. nih.govresearchgate.net Conversely, the thiol side chain of cysteine exists predominantly in its more reactive thiolate form at a lower pH. nih.gov Research has demonstrated that by carefully controlling the pH—for instance, at physiological or slightly acidic levels (pH 6.5-8.0)—isothiocyanates can preferentially react with cysteines over lysines. nih.govresearchgate.net This principle has been successfully applied to develop new fluorescent dyes with benzyl-isothiocyanate warheads that achieve selective labeling of cysteine residues on antibodies. nih.govrsc.orgucl.ac.uk
Another advanced methodology involves the concept of transthiocarbamoylation. Isothiocyanates can react reversibly with low-molecular-weight thiols like glutathione (GSH). nih.gov The resulting dithiocarbamate (B8719985) conjugates can act as a stable transport form of the ITC, which can then be transferred to other, more accessible cysteine residues on target proteins. nih.gov This reversible reaction suggests a dynamic mechanism for how isothiocyanates are trafficked within a cell and could be exploited for controlled release or targeted delivery.
Furthermore, the field is advancing through the creation of novel materials and platforms. A straightforward methodology has been developed for creating isothiocyanate-functionalized mesoporous silica nanoparticles (MSNs). nih.govnih.govresearchgate.net These ready-to-use nanoparticles are chemically stable, compatible with aqueous media, and react readily with primary amines without generating by-products. nih.govresearchgate.net Such platforms serve as versatile building blocks for designing sophisticated nanovehicles for applications like targeted drug delivery. nih.govnih.gov
Exploration of Novel Biomedical Targets for Molecular Probe Development
Identifying the specific cellular proteins that are covalently modified by isothiocyanates is fundamental to understanding their biological activities, including their well-documented cancer-preventive properties. nih.govnih.govnih.gov The development of probes based on the 4-(4-Isothiocyanatophenyl)butyric acid scaffold is crucial for discovering and validating these novel biomedical targets.
Advanced proteomic techniques are central to this exploration. One successful approach involves treating cells with radiolabeled isothiocyanates (e.g., ¹⁴C-labeled phenethyl isothiocyanate or sulforaphane) and then separating the cell lysate using two-dimensional gel electrophoresis (2D-GE). nih.govnih.gov Proteins that have been covalently modified by the ITC are identified by their radioactivity and subsequently analyzed by mass spectrometry. nih.govdrugbank.com This method has revealed that isothiocyanate binding is selective, targeting only a small fraction of the total cellular proteins. oup.comnih.gov An alternative strategy is the use of affinity chromatography, where an ITC-containing probe is used as "bait" to "pull down" target proteins from a cell lysate for subsequent identification. nih.govnih.gov
These proteomic studies have identified a range of potential protein targets for isothiocyanates, including:
Tubulin : A major component of microtubules. oup.comnih.gov
Proteasomes : Protein complexes involved in intracellular protein degradation. oup.comnih.gov
Keap1 : A sensor protein involved in the antioxidant response pathway. oup.com
Mutant p53 : An oncogenic protein found in many cancers. oup.com
A particularly significant and novel class of targets is the deubiquitinating enzymes (DUBs) . aacrjournals.orgnih.gov Research has shown that naturally occurring isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) can effectively inhibit DUBs, such as USP9x and UCH37, which are often associated with tumorigenesis. aacrjournals.orgnih.govresearchgate.net The inhibition of these enzymes by ITCs leads to an accumulation of ubiquitinated proteins, including oncoproteins like Mcl-1 and Bcr-Abl, marking them for degradation. aacrjournals.orgnih.gov This discovery provides a compelling molecular mechanism for the anticancer effects of isothiocyanates and highlights DUBs as a promising target for the development of new molecular probes and therapeutics. aacrjournals.orgresearchgate.net
| Protein Target | Biological Function/Relevance | Method of Identification | Reference |
|---|---|---|---|
| Deubiquitinating Enzymes (e.g., USP9x, UCH37) | Regulate protein stability; inhibition leads to degradation of oncoproteins (Mcl-1, Bcr-Abl). Associated with tumorigenesis. | Biochemical assays with activity-based probes (e.g., Cy5-UbVME). | aacrjournals.orgnih.govresearchgate.net |
| Tubulin | Major constituent of microtubules; critical for cell division and structure. | 2D-GE with ¹⁴C-labeled ITCs followed by mass spectrometry. | oup.comnih.gov |
| Mutant p53 | Oncogenic protein; ITCs can selectively deplete the mutant form. | Biochemical assays and fluorescence spectroscopy. | oup.com |
| Keap1 | Cysteine-rich redox sensor protein that regulates the Nrf2 antioxidant response. | Biochemical and cellular assays. | oup.com |
| Serotonin Receptor 5-HT | Neurotransmitter receptor implicated in colon carcinoma progression. | Proteomic analysis of SFN-treated colon cancer cells. | nih.gov |
Development of Multimodal Imaging and Theranostic Research Agents
The integration of diagnostic and therapeutic functions into a single molecular agent, a concept known as "theranostics," is revolutionizing the field of personalized medicine. nih.govcrownbio.comresearchgate.net Theranostic agents allow for the simultaneous imaging of a disease target and the delivery of a targeted therapy, enabling real-time monitoring of treatment efficacy. crownbio.comacs.org The this compound structure is an ideal component for building such agents, where the isothiocyanate group serves as a covalent linker to attach targeting moieties, and the phenylbutyric acid portion can be modified to enhance pharmacokinetic properties.
A critical innovation in this area is the use of the 4-(phenyl)butyric acid scaffold as an albumin-binding moiety . nih.govnih.gov Serum albumin is the most abundant protein in blood plasma, and by designing molecules that bind to it, the circulation half-life of a drug or imaging agent can be significantly extended. nih.gov Research on the closely related compound, 4-(p-iodophenyl)butyric acid (IPBA), has shown it to be a highly effective and versatile albumin binder for radiopharmaceutical design. nih.govresearchgate.net Conjugating this moiety to small-molecule agents enhances their residence time in the blood, which in turn leads to greater accumulation and retention in tumors. nih.govthno.orgresearchgate.net This strategy is highly effective for improving the therapeutic outcomes of radionuclide therapies. nih.gov
The development of multimodal imaging agents is another key research direction. Different imaging techniques have unique strengths; for example, Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) offer very high sensitivity, while Magnetic Resonance Imaging (MRI) provides excellent spatial resolution. nih.govacs.org By incorporating reporters for multiple imaging modalities into a single probe, researchers can gain a more comprehensive picture of biological processes. acs.org The isothiocyanate group can be used to conjugate various imaging components, such as fluorescent dyes or chelators for PET/SPECT radioisotopes, to a central scaffold, creating a multifunctional agent for advanced diagnostic applications. nih.gov
| Component | Function | Example |
|---|---|---|
| Targeting Moiety | Binds to a specific receptor or biomarker on diseased cells (e.g., cancer). | Peptides (e.g., RGD), small molecule inhibitors, antibodies. |
| Reactive Linker | Covalently attaches the targeting moiety and other components to the scaffold. | Isothiocyanate group (from this compound). |
| Pharmacokinetic Modifier | Improves circulation half-life and tumor uptake. | 4-(phenyl)butyric acid scaffold (acting as an albumin binder). |
| Imaging Reporter | Allows for visualization of the agent's distribution via non-invasive imaging. | A chelator (e.g., DOTA) for a PET/SPECT radioisotope (¹⁷⁷Lu, ⁶⁸Ga), or a fluorescent dye. |
| Therapeutic Payload | Delivers a cytotoxic or therapeutic effect to the target cells. | A therapeutic radioisotope (e.g., ¹⁷⁷Lu, ²²⁵Ac) or a cytotoxic drug. |
Computational Chemistry and Molecular Modeling for Rational Conjugate Design
The design of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted radiopharmaceuticals, presents significant challenges in optimizing stability, selectivity, and efficacy. doaj.orgcomputabio.com Computational chemistry and molecular modeling have become indispensable in silico tools for the rational design of these agents, accelerating their development and reducing the need for extensive experimental labor. doaj.orgnih.gov
Molecular docking is a powerful technique used to predict how a small molecule, such as an isothiocyanate, interacts with its protein target. nih.gov This approach has been successfully used to study the inhibition of proteasomal cysteine deubiquitinases (USP14 and UCHL5) by various isothiocyanates. nih.gov Docking simulations predicted that ITCs could interact with the catalytic triad of amino acids (CYS, HIS, ASP) in the active site of these enzymes, a hypothesis that was subsequently validated by biochemical experiments. nih.gov Such in silico studies provide crucial insights into the mechanism of action and can guide the design of more potent and specific inhibitors.
For more complex conjugates, computational platforms are used to model the entire construct. computabio.comnih.gov These approaches can predict:
Optimal Conjugation Sites : Algorithms can identify the most suitable nucleophilic residues (e.g., specific lysine or cysteine residues on an antibody) for conjugation, considering factors like surface accessibility and local electrostatic environment to ensure the modification does not interfere with target binding. computabio.comaganitha.ai
Linker Compatibility and Reactivity : Covalent docking and other models can evaluate the compatibility between a specific protein site and the linker, such as this compound. aganitha.ai These tools can also analyze key linker characteristics like charge, length, and hydrophobicity to optimize drug release and stability. nih.govaganitha.ai
By integrating these physics-based models with artificial intelligence and machine learning, researchers can perform early evaluations of therapeutic potential, guiding the selection of the most promising constructs and streamlining the entire development pipeline from initial design to preclinical testing. computabio.comaganitha.ai
Q & A
Q. What are the recommended synthetic routes for 4-(4-Isothiocyanatophenyl)butyric acid, and how do reaction conditions influence yield?
The synthesis typically involves introducing the isothiocyanate group to a phenylbutyric acid precursor. A common approach is reacting 4-aminophenylbutyric acid with thiophosgene or a derivative under controlled pH (neutral to slightly basic) to avoid side reactions like hydrolysis. Temperature (0–5°C) and inert atmospheres (e.g., nitrogen) are critical to stabilize the reactive isothiocyanate group . Purification via column chromatography or recrystallization is recommended to isolate the product, with yields ranging from 50–70% depending on reagent stoichiometry and solvent choice (e.g., dichloromethane or THF) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on peaks for the isothiocyanate group (~120–130 ppm for <sup>13</sup>C) and phenylbutyric acid backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 263.08 for C11H10NO2S<sup>+</sup>) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary biochemical applications of this compound in experimental assays?
The isothiocyanate group enables covalent binding to thiols (e.g., cysteine residues in proteins), making it useful for:
- Bioconjugation : Labeling antibodies or enzymes for imaging or pull-down assays .
- Enzyme Inhibition : Probing active sites of cysteine-dependent enzymes (e.g., caspases or deubiquitinases) via irreversible modification .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound in aqueous buffers?
The isothiocyanate group is prone to hydrolysis. To enhance stability:
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC50 values may arise from:
- Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme activity or compound reactivity .
- Purity : Validate compound purity via HPLC and confirm absence of hydrolyzed byproducts (e.g., thiourea derivatives) .
- Kinetic Analysis : Use pre-incubation protocols to distinguish between competitive and non-competitive inhibition mechanisms .
Q. How can crosslinking efficiency be quantified in bioconjugation studies using this compound?
- SDS-PAGE : Visualize shifts in protein molecular weight post-conjugation.
- Fluorescence Quenching : Monitor changes if the compound is tagged with a fluorophore.
- Mass Spectrometry : Identify modified peptides via tryptic digest and LC-MS/MS .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of particulate matter.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .
Methodological Considerations Table
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
